1-Aminoindan
Overview
Description
1-Aminoindan, also known as 1-indanylamine or 1-indanamine, is an organic compound with the molecular formula C₉H₁₁N. It is a positional isomer of 2-aminoindan and belongs to the class of aminoindanes. This compound is notable for its pharmacological activity, particularly as an active metabolite of the antiparkinsonian agent rasagiline .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminoindan can be synthesized through several methods, including:
Reductive Amination: This method involves the reductive amination of indanone with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Catalytic Hydrogenation: Indanone can be converted to this compound by catalytic hydrogenation in the presence of ammonia and a hydrogenation catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes, where indanone is reacted with ammonia under high pressure and temperature conditions in the presence of a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
1-Aminoindan undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary amines.
Substitution Products: Halides, alkoxides.
Scientific Research Applications
1-Aminoindan has several scientific research applications, including:
Pharmacology: It is an active metabolite of rasagiline, used in the treatment of Parkinson’s disease.
Neurochemistry: The compound is studied for its effects on neurotransmitter systems, particularly dopamine and serotonin.
Medicinal Chemistry: This compound derivatives are explored for their potential as monoamine oxidase inhibitors and neuroprotective agents.
Industrial Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
1-Aminoindan exerts its effects primarily through its interaction with monoamine oxidase enzymes. It acts as a monoamine oxidase inhibitor, preventing the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, contributing to its neuroprotective and antidepressant effects .
Comparison with Similar Compounds
1-Aminoindan is compared with other similar compounds, such as:
2-Aminoindan: A positional isomer with similar pharmacological properties but different metabolic pathways.
Rasagiline: A derivative of this compound, used as an antiparkinsonian agent.
Ladostigil: A compound with both monoamine oxidase inhibitory and acetylcholinesterase inhibitory properties.
Uniqueness
This compound is unique due to its specific neuroprotective properties and its role as an active metabolite of rasagiline. Its ability to modulate catecholamine levels and inhibit monoamine oxidase enzymes makes it a valuable compound in neuropharmacology .
Properties
IUPAC Name |
2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEVHMGJSYVQBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902754 | |
Record name | 1-Aminoindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34698-41-4, 61949-83-5 | |
Record name | (±)-1-Aminoindan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34698-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminoindan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034698414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Inden-1-amine, 2,3-dihydro-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC62540 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Aminoindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indan-1-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-AMINOINDANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UP8M3CGS8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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